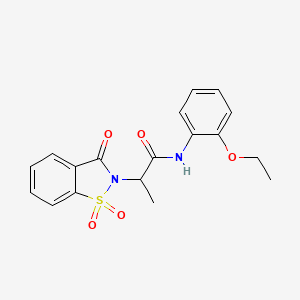

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-3-25-15-10-6-5-9-14(15)19-17(21)12(2)20-18(22)13-8-4-7-11-16(13)26(20,23)24/h4-12H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPNVEZUQWKJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves a multi-step process:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Propanamide Group: The propanamide group can be introduced via an amide coupling reaction using appropriate reagents like carbodiimides.

Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of benzothiazole derivatives. N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1\lambda6,2-benzothiazol-2-yl)propanamide has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study: In Vitro Studies

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the activation of caspase pathways and modulation of apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Benzothiazole derivatives are known for their ability to combat bacterial infections.

Case Study: Antibacterial Activity

In a study assessing antibacterial properties against Gram-positive and Gram-negative bacteria, N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1\lambda6,2-benzothiazol-2-yl)propanamide exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

Research indicates that compounds containing benzothiazole structures can exhibit anti-inflammatory properties.

Case Study: In Vivo Models

In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and markers of inflammation, indicating its potential utility in treating inflammatory diseases .

Data Table: Summary of Applications

| Application | Mechanism | Model/Study Type | Key Findings |

|---|---|---|---|

| Anticancer | Induction of apoptosis | In vitro cancer cell lines | Reduced cell viability; activated caspases |

| Antimicrobial | Inhibition of bacterial growth | In vitro bacterial assays | Significant inhibition against multiple strains |

| Anti-inflammatory | Modulation of cytokines | In vivo inflammation models | Decreased pro-inflammatory markers |

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Substituent Variations

a) N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide (SCP-1)

- Structural Difference : The acetamide chain terminates in a 4-hydroxyphenyl group instead of 2-ethoxyphenyl.

- Key Findings: Pharmacokinetics: Shorter elimination half-life (t₁/₂) and higher clearance rate compared to acetaminophen, attributed to the polar 4-hydroxyphenyl group enhancing metabolic turnover . Crystal Structure: Orthorhombic crystal system (Pna2₁) with intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilizing the lattice .

b) 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide

- Structural Difference : Ethyl substituent at the phenyl ring vs. ethoxy in the target compound.

c) N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide

- Structural Difference : Dimethoxy substituents at the 2- and 4-positions of the phenyl ring and a propanamide chain at position 3 of the benzothiazole.

Chain Length and Functional Group Modifications

a) Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate

- Structural Difference : Ester (acetate) group instead of amide.

- Synthesis : Ultrasonic-assisted reaction with isopropyl chloroacetate (94.4% yield) .

- Stability : Ester linkage may confer higher susceptibility to hydrolysis compared to amides, reducing oral bioavailability .

b) N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (50)

Heterocyclic and Aromatic Modifications

a) N-(Furan-2-ylmethyl)-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (20)

Comparative Data Table

Key Research Findings

Biological Activity

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Information

- IUPAC Name : this compound

- CAS Number : 899955-29-4

- Molecular Formula : C18H18N2O5S

- Molecular Weight : 370.47 g/mol

Structural Characteristics

The compound features a benzothiazole ring with three oxo groups and an ethoxyphenyl moiety. This unique structure suggests potential interactions with various biological targets.

This compound is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of benzothiazole could inhibit cancer cell growth by inducing apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Notable Research Findings

- Anticancer Efficacy : A study on similar compounds showed IC50 values in the nanomolar range against specific cancer types, indicating potent activity .

- Mechanistic Insights : Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-ethoxyphenyl)benzothiazole propanamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or N-protected amino acids. For example, substituted acetamides are synthesized via nucleophilic acyl substitution using activated acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) reacting with 2-ethoxyaniline derivatives . Reaction optimization includes controlling temperature (e.g., reflux conditions at 100°C), solvent polarity (e.g., methanol for recrystallization), and monitoring via TLC .

Q. How is the molecular conformation of this compound characterized, and what intermolecular interactions stabilize its crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction reveals planar benzothiazole rings (r.m.s. deviation ≤ 0.023 Å) and dihedral angles (e.g., 84.9° between benzothiazole and phenol rings). Stabilizing interactions include N–H⋯O and O–H⋯O hydrogen bonds, as well as π-stacking (centroid distances ~3.93 Å) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm).

- IR : Confirm sulfonamide (1320–1160 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .

- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of ethoxy or benzothiazole moieties) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structurally similar derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Use variable-temperature NMR to detect conformational flexibility . For X-ray vs. solution-state disagreements, compare computed (DFT) and experimental geometries to identify solvent or lattice effects .

Q. What strategies are effective for improving the yield of the final product in multi-step syntheses?

- Methodological Answer :

- Stepwise purification : Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side reactions .

- Catalytic optimization : Use Lewis acids (e.g., POCl₃) to accelerate cyclization steps, as seen in thiadiazole syntheses .

- Reagent stoichiometry : Adjust molar ratios (e.g., 1:3 for acid:POCl₃) to drive reactions to completion .

Q. How can computational methods predict the biological activity of this compound, and what validation experiments are required?

- Methodological Answer :

- Docking studies : Model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP for lipophilicity) via QSAR models .

- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity assessments?

- Methodological Answer :

- Standardized protocols : Use fixed cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control compounds (e.g., indomethacin) .

- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) in triplicate to ensure reproducibility .

- Statistical analysis : Apply ANOVA to identify significant differences between batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Bioavailability factors : Assess solubility (e.g., via shake-flask method) and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo activity .

- Formulation adjustments : Use co-solvents (e.g., PEG 400) or nanoparticles to enhance delivery .

Q. What analytical approaches reconcile conflicting crystallographic and spectroscopic data on hydrogen bonding?

- Methodological Answer :

- Solid-state vs. solution NMR : Compare hydrogen-bonding patterns in crystals (X-ray) and DMSO-d₆ solutions (¹H NMR) to identify solvent effects .

- DFT calculations : Simulate hydrogen bond strengths (e.g., N–H⋯O vs. O–H⋯O) to validate experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.